molecular formula C9H9NO5 B1205253 3,4-Dimethoxy-5-nitrobenzaldehyde CAS No. 22027-96-9

3,4-Dimethoxy-5-nitrobenzaldehyde

Cat. No.: B1205253
CAS No.: 22027-96-9
M. Wt: 211.17 g/mol
InChI Key: VHXOKHNXAGVMJI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Mechanism of Action

Target of Action

3,4-Dimethoxy-5-nitrobenzaldehyde, also known as 5-nitroveratraldehyde, is a derivative of vanillin . It is used as a starting material for the synthesis of phenethylamines, coenzyme Q, and inhibitors of catechol-O-methyltransferase (COMT inhibitors) that are effective against Parkinson’s disease . Therefore, its primary targets can be considered to be the enzymes and receptors involved in these biochemical pathways.

Mode of Action

The compound interacts with its targets through its reactive functional groups. It contains a nitro group, a hydroxyl group, a methoxy group, and an aldehyde group . These groups can participate in various chemical reactions, enabling the compound to bind to its targets and exert its effects.

Biochemical Pathways

It is known to be involved in the synthesis of phenethylamines and coenzyme q . Phenethylamines are a class of compounds that include many neurotransmitters, while coenzyme Q is an essential component of the electron transport chain in mitochondria.

Pharmacokinetics

Its solubility in water and other solvents, as well as its molecular weight, can influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. For example, as a precursor to COMT inhibitors, it could potentially reduce the breakdown of certain neurotransmitters, thereby increasing their levels in the brain .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, which is stabilized by resonance . Additionally, this compound can act as an intermediate in the synthesis of epidermal growth factor, indicating its involvement in critical biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to bind to toll-like receptor 4 (TLR4), which activates the NFκB signaling pathway and induces apoptosis in monocytes . This interaction highlights its potential role in modulating immune responses and influencing cell signaling pathways. Furthermore, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form oximes and hydrazones by reacting with hydroxylamine and hydrazine, respectively . These reactions involve the formation of a reversible hemiketal intermediate, which then dehydrates to form the final product. Additionally, this compound can participate in free radical reactions, such as those involving N-bromosuccinimide, leading to the formation of succinimide and other products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potential changes in its biological activity . These temporal effects are crucial for understanding its long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating immune responses and influencing cell signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and apoptosis

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and overall impact on cellular function . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability. For instance, the compound may be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Understanding these transport and distribution dynamics is essential for optimizing the compound’s delivery and efficacy in various biological contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin, followed by methylation. The nitration of vanillin is typically carried out using concentrated nitric acid in glacial acetic acid, yielding 5-nitrovanillin. This intermediate is then methylated using dimethyl sulfate to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 3,4-Dimethoxy-5-nitrobenzoic acid.

    Reduction: 3,4-Dimethoxy-5-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    5-Nitrovanillin: Similar structure but with a hydroxyl group instead of a methoxy group.

    3,4-Dihydroxy-5-nitrobenzaldehyde: Contains hydroxyl groups instead of methoxy groups.

    4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but with different positions of the nitro and methoxy groups.

Uniqueness: 3,4-Dimethoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3,4-dimethoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUWQZZKSKEHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous sodium carbonate (957 g., 9.03 moles), toluene (5 liters), 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (1424 g., 7.22 moles) and dimethyl sulfate (810 ml., 8.67 moles) were refluxed for 4 hours. Toluene was removed in vacuo and the residual solid dissolved in 5 liters of ethyl acetate and 3 liters of water. The organic layer was separated, washed with 2 liters of 1 N NaOH and 6 liters of brine, decolorized with charcoal, dried over magnesium sulfate and filtered. Hexane (7.6 liters) was added slowly. After cooling in an ice bath, 1527 g. product was obtained by filtration. The crude material was recrystallized from ethanol to yield 1187 g. (78%) of the title compound as a pale yellow solid, 60°-62° C.
Quantity
957 g
Type
reactant
Reaction Step One
Quantity
1424 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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